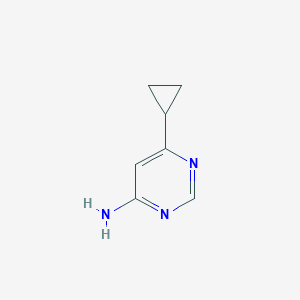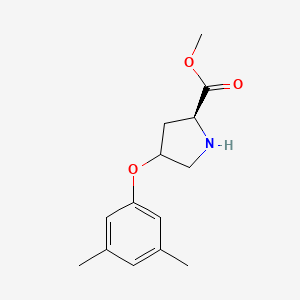![molecular formula C11H14F3N3 B1390219 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 1048921-30-7](/img/structure/B1390219.png)
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
While specific synthesis methods for “1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane” were not found, pyrrolidine compounds, which have a similar structure, can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane”, focusing on six unique applications:
Antiproliferative Agent in Cancer Research
This compound has shown potential as an antiproliferative agent against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer). The presence of the trifluoromethylpyridine group may contribute to its potency by enhancing metabolic stability and bioavailability in drug development .
Synthetic Chemistry Building Block
As a building block in synthetic chemistry, this compound can be used to introduce trifluoromethylpyridine groups within other molecules, leading to the development of new compounds with unique properties. This application is crucial for expanding the diversity of chemical functionalities available for further research.
Drug Metabolism and Bioavailability Enhancement
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs. This property makes “1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane” a valuable compound for exploring a wide range of biological activities and potentially improving pharmacokinetic profiles of new drugs.
Agrochemical Ingredient
Compounds with trifluoromethylpyridine structures are key in developing active agrochemical ingredients. They can be used in the production of crop-protection products, contributing to agricultural productivity and pest management strategies .
Pharmaceutical Ingredient Development
The structural motif of trifluoromethylpyridines is significant in pharmaceutical ingredient development. It can lead to the creation of active pharmaceutical ingredients with enhanced efficacy and safety profiles .
Chemical Process Intermediate
In chemical processes, such as those approved by the FDA, trifluoromethyl group-containing compounds serve as intermediates that can be transformed into various other chemical entities. This versatility is essential for synthesizing new medicinal compounds .
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-4-16-10(8-9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJGABAFZCZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




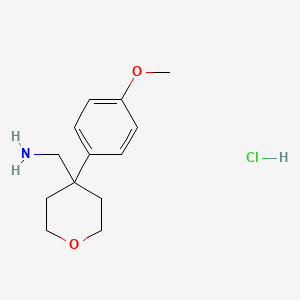
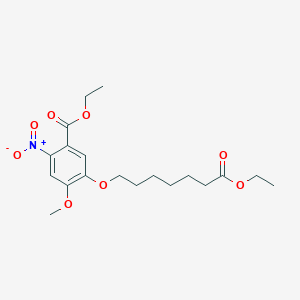
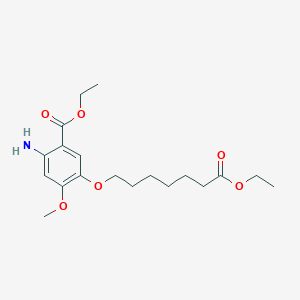
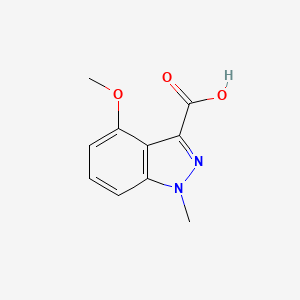

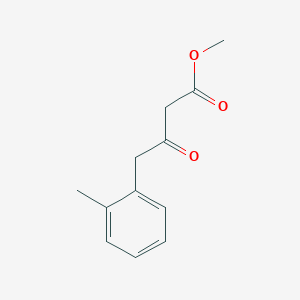
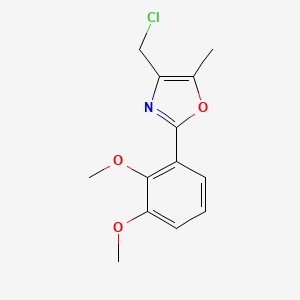
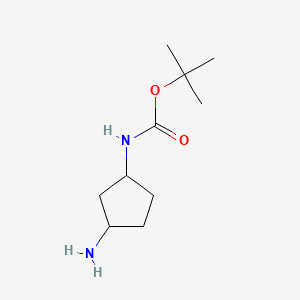
![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
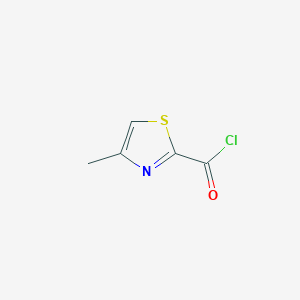
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
